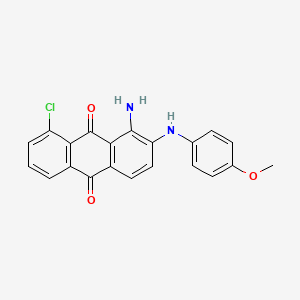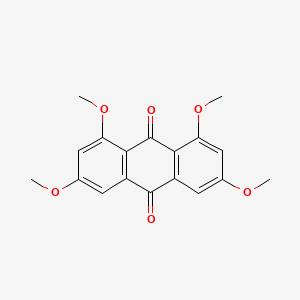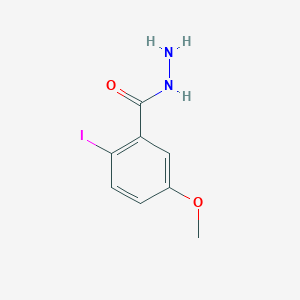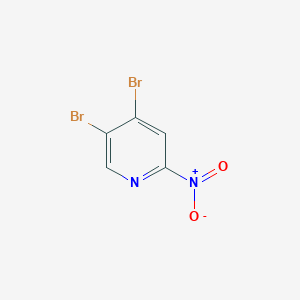
4,5-Dibromo-2-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromo-2-nitropyridine is a heterocyclic organic compound characterized by the presence of bromine and nitro functional groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-nitropyridine typically involves the bromination of 2-nitropyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to achieve high yields and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dibromo-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Reduction Products: 4,5-Dibromo-2-aminopyridine.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Applications De Recherche Scientifique
4,5-Dibromo-2-nitropyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 4,5-Dibromo-2-nitropyridine exerts its effects is primarily through its interactions with various molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to specific enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with biological pathways .
Comparaison Avec Des Composés Similaires
2,4-Dibromo-5-nitropyridine: Another brominated nitropyridine with similar reactivity but different substitution pattern.
3-Bromo-2-nitropyridine: A mono-brominated nitropyridine with distinct chemical properties.
2,5-Dibromo-4-nitropyridine: A positional isomer with different bromine and nitro group placements.
Uniqueness: The presence of bromine atoms at the 4 and 5 positions, along with the nitro group at the 2 position, provides a distinct set of chemical properties that can be exploited in various synthetic and research applications .
Propriétés
Formule moléculaire |
C5H2Br2N2O2 |
|---|---|
Poids moléculaire |
281.89 g/mol |
Nom IUPAC |
4,5-dibromo-2-nitropyridine |
InChI |
InChI=1S/C5H2Br2N2O2/c6-3-1-5(9(10)11)8-2-4(3)7/h1-2H |
Clé InChI |
UPHLBOFWSUHBLI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1[N+](=O)[O-])Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)
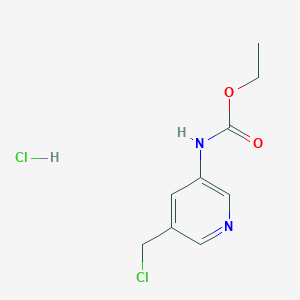
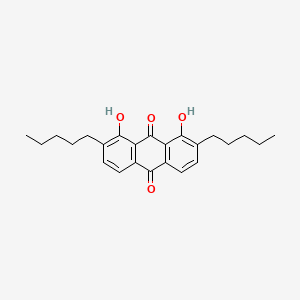


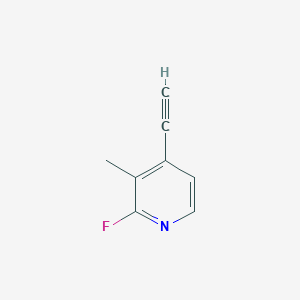
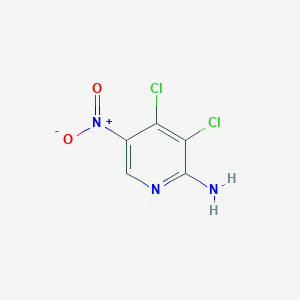



![tert-butyl (3S,3aS,6aS)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B13137429.png)
